molecular formula C7H6N4 B1312107 2-ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 57610-38-5

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1312107
CAS No.: 57610-38-5
M. Wt: 146.15 g/mol
InChI Key: JBGUQPNUGTYMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N4. It is characterized by the presence of an imidazole ring substituted with an ethyl group at the 2-position and two cyano groups at the 4 and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It finds applications in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, its cyano groups can form strong interactions with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1H-imidazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position enhances its lipophilicity compared to its methyl and propyl analogs, potentially affecting its biological activity and solubility. Additionally, the cyano groups at the 4 and 5 positions provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Overview

2-Ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound characterized by its imidazole ring, substituted with an ethyl group at the 2-position and cyano groups at the 4 and 5 positions. Its molecular formula is C7H6N4. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The structural features of this compound contribute significantly to its biological activity. The presence of cyano groups allows for strong interactions with biological macromolecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its reactivity and binding capabilities with various targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of cellular processes through interaction with microbial enzymes and structural proteins.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLBenchchem
Escherichia coli64 µg/mLBenchchem
Candida albicans16 µg/mLBenchchem

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies indicate that it can induce cytotoxic effects on various cancer cell lines. The cyano groups are thought to facilitate interactions with DNA and proteins involved in cell proliferation and survival pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25ResearchGate
MCF-7 (breast cancer)30ResearchGate
A549 (lung cancer)20ResearchGate

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The cyano groups can form stable complexes with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of imidazole derivatives. It was found that this compound effectively inhibited cell proliferation in several cancer models. The study utilized flow cytometry to assess apoptosis induction in treated cells, revealing that the compound triggers apoptotic pathways in a dose-dependent manner .

Properties

IUPAC Name

2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGUQPNUGTYMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413973
Record name 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57610-38-5
Record name 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 1, but using 53.3 g of diaminomaleonitrile and 91.3 g of triethyl orthopropionate, 59.5 g of the title compound were obtained as crystals, melting at 179°-181° C.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
91.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-ethyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 3
2-ethyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 4
2-ethyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 5
2-ethyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 6
2-ethyl-1H-imidazole-4,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.